
4-Methyl-3-nitro-4'-(trifluoromethoxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl is an organic compound characterized by the presence of a methyl group, a nitro group, and a trifluoromethoxy group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl typically involves a multi-step process. One common method starts with the nitration of 4-methylbiphenyl to introduce the nitro group. This is followed by the introduction of the trifluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Safety measures are also implemented to handle the hazardous reagents and conditions involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl carboxylic acid.
Reduction: 4-Methyl-3-amino-4’-(trifluoromethoxy)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a biphenyl.
3-Nitro-4-methylbenzaldehyde: Contains an aldehyde group instead of a biphenyl.
Methyl 4-chloro-3-nitrobenzoate: Similar nitro and methyl groups but with a chloro substituent and ester functionality.
Uniqueness
4-Methyl-3-nitro-4’-(trifluoromethoxy)-1,1’-biphenyl is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propriétés
Formule moléculaire |
C14H10F3NO3 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
1-methyl-2-nitro-4-[4-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-9-2-3-11(8-13(9)18(19)20)10-4-6-12(7-5-10)21-14(15,16)17/h2-8H,1H3 |
Clé InChI |
CRKBLUYZOGOUOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chryseno[1,2-b]oxirene](/img/structure/B14761956.png)
![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)

![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
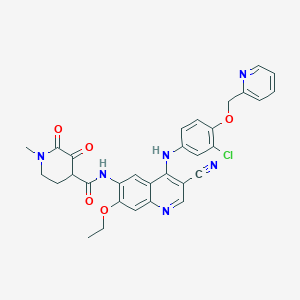
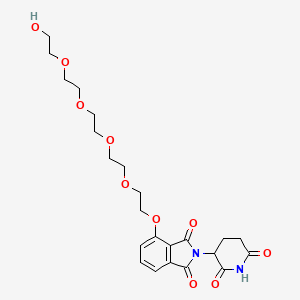

![N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]-2-hydroxy-acetamide](/img/structure/B14762013.png)
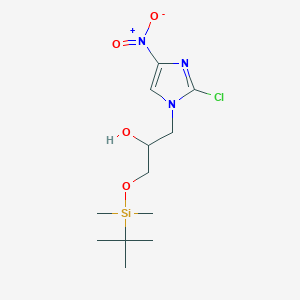

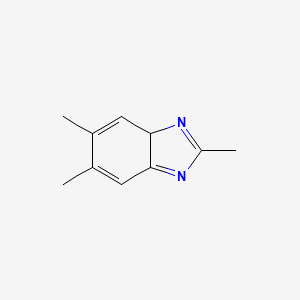
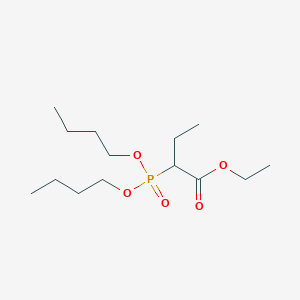
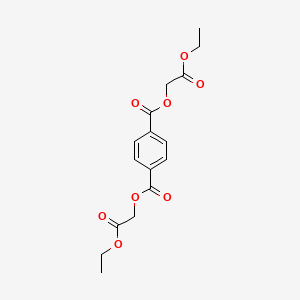
![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid](/img/structure/B14762062.png)
